(1,3,3-Trimethylazetidin-2-yl)methanol
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Overview
Description
(1,3,3-Trimethylazetidin-2-yl)methanol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylazetidin-2-yl)methanol typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the alkylation of azetidine with trimethylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,3,3-Trimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
(1,3,3-Trimethylazetidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1,3,3-Trimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
(1-Methylazetidin-3-yl)methanol: A structurally related compound with similar chemical properties.
(S)-(1,3,3-Trimethylazetidin-2-yl)methanol: An enantiomer of the compound with potential differences in biological activity.
Uniqueness: (1,3,3-Trimethylazetidin-2-yl)methanol is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other azetidine derivatives .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1,3,3-trimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8(3)6(7)4-9/h6,9H,4-5H2,1-3H3 |
InChI Key |
CJJLMAKDZMRBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1CO)C)C |
Origin of Product |
United States |
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